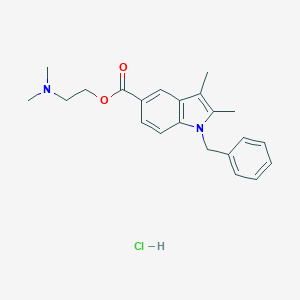

2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine

Overview

Description

2,2-Diethoxy-N-(thiophen-2-ylmethyl)ethanamine (DTE) is a heterocyclic amine compound that has been studied for its potential applications in scientific research. This article will provide an overview of the synthesis methods of DTE, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

Molecular Elimination Kinetics

A study investigated the gas phase molecular elimination kinetics of compounds similar to 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine. The research utilized theoretical calculations to understand the reaction mechanisms and kinetics, providing insight into the thermodynamic and kinetic parameters of these compounds (Mora, Tosta, Córdova, & Chuchani, 2009).

Synthetic Pathways

Another study detailed the synthetic pathway for a related compound, 2-(thiophen-2-yl)ethanamine. The research outlined the step-by-step process and yields for each stage, contributing to the broader understanding of synthesizing such compounds (Wei Yun-yang, 2007).

Coordination Chemistry

Research on thiophene-benzoquinones, closely related to this compound, explored their synthesis, crystal structures, and preliminary coordination chemistry. This study is significant in understanding the structural and chemical properties of such compounds (Atzori, Pop, Cauchy, Mercuri, & Avarvari, 2014).

Analytical Characterization

A study on hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, closely related to this compound, focused on their analytical characterization. This research aids in understanding the chemical properties and potential uses of these compounds (Zuba & Sekuła, 2013).

Crystal Structures

The crystal structures of related compounds, N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its [AuCl4]− salt, were investigated. This research provides insights into the molecular arrangements and potential applications of these structures (Silva, Masciocchi, & Cuin, 2014).

Phosphinated Dietheramine for Polyetherimides

A study focused on the preparation of phosphinated dietheramine from an alkaline-stable phosphinated bisphenol for soluble polyetherimides. This research is relevant to the development and application of new materials using compounds similar to this compound (Lin, Chang, & Cheng, 2011).

Substitiution Reaction Studies

Research on the substitution reactions of naphtho[2,1-b]thiophen, which is structurally related to this compound, revealed insights into the chemical reactivity and potential applications of these compounds (Clarke, Rawson, & Scrowston, 1969).

Properties

IUPAC Name |

2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c1-3-13-11(14-4-2)9-12-8-10-6-5-7-15-10/h5-7,11-12H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCGLUZNPJCFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNCC1=CC=CS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383653 | |

| Record name | 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113825-05-1 | |

| Record name | 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

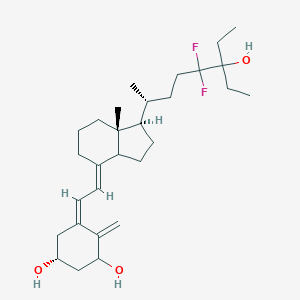

![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)